Ferrocenylmethyl methacrylate, 95% (NMR), contains Ionol(R) 46 (Raschig GmbH) as inhibitor
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Overview
Description
Ferrocenylmethyl methacrylate, 95% (NMR), contains Ionol® 46 (Raschig GmbH) as inhibitor, is an organometallic compound that combines the unique properties of ferrocene with the reactivity of methacrylate.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferrocenylmethyl methacrylate is typically synthesized from ferrocenyl carbaldehyde. The synthesis involves the reduction of ferrocenyl carbaldehyde with sodium borohydride to produce hydroxymethylferrocene. This intermediate is then esterified with methacrylic acid under the catalysis of p-toluenesulfonic acid to yield ferrocenylmethyl methacrylate .
Industrial Production Methods
In industrial settings, the synthesis of ferrocenylmethyl methacrylate follows similar routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of inhibitors like Ionol® 46 helps in stabilizing the compound during storage and handling .
Chemical Reactions Analysis
Types of Reactions
Ferrocenylmethyl methacrylate undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferricinium ion.
Reduction: The ferricinium ion can be reduced back to ferrocene.
Substitution: The methacrylate group can participate in polymerization reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include dichlorodicyanoquinone and ortho-chloranil.
Reduction: Reducing agents such as sodium borohydride are used.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) are used in free radical polymerization
Major Products
Oxidation: Ferricinium salts.
Polymerization: Poly(ferrocenylmethyl methacrylate) and copolymers
Scientific Research Applications
Ferrocenylmethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of redox-active polymers and as a monomer in polymerization reactions.
Biology: Incorporated into nanoparticles for drug delivery systems due to its redox properties.
Medicine: Potential use in controlled drug release systems triggered by reactive oxygen species.
Industry: Utilized in the production of materials with unique electronic and magnetic properties.
Mechanism of Action
The mechanism of action of ferrocenylmethyl methacrylate is primarily based on its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, which can be exploited in various applications. For example, in drug delivery systems, the redox activity can trigger the release of drugs in response to specific stimuli such as reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Vinylferrocene: Another ferrocene derivative used in polymerization reactions.
Ferrocenemethanol: Used in the synthesis of other ferrocene-based compounds.
1,1′-Dimethylferrocene: Known for its stability and redox properties.
Uniqueness
Ferrocenylmethyl methacrylate stands out due to its combination of ferrocene’s redox properties and methacrylate’s reactivity. This makes it particularly useful in the synthesis of redox-active polymers and in applications requiring controlled release mechanisms .
Properties
Molecular Formula |
C15H16FeO2 |
---|---|
Molecular Weight |
284.13 g/mol |
InChI |
InChI=1S/C10H11O2.C5H5.Fe/c1-8(2)10(11)12-7-9-5-3-4-6-9;1-2-4-5-3-1;/h3-6H,1,7H2,2H3;1-5H; |
InChI Key |
GSPYKNCYLXXOJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
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